Bienvenue dans la boutique en ligne BenchChem!

Dihydro Cannabinodiol

Anticonvulsant Epilepsy PTZ seizure model

Dihydro Cannabinodiol (DHCBND; CAS 2488614-26-0; C₂₁H₂₈O₂; MW 310.43) is a synthetic dihydro derivative of the phytocannabinoid Cannabinodiol (CBND), itself the fully aromatized oxidation product of Cannabidiol (CBD). Commercial suppliers list 8,9-Dihydrocannabidiol (H₂CBD) and HCDN as synonyms, though H₂CBD (C₂₁H₃₂O₂) is technically the dihydro derivative of CBD, not CBND.

Molecular Formula C₂₁H₂₆O₂
Molecular Weight 310.43
Cat. No. B1156793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro Cannabinodiol
Molecular FormulaC₂₁H₂₆O₂
Molecular Weight310.43
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydro Cannabinodiol (DHCBND): Analytical Reference Standard, Structural Identity, and Pharmacological Evidence Base


Dihydro Cannabinodiol (DHCBND; CAS 2488614-26-0; C₂₁H₂₈O₂; MW 310.43) is a synthetic dihydro derivative of the phytocannabinoid Cannabinodiol (CBND), itself the fully aromatized oxidation product of Cannabidiol (CBD) . Commercial suppliers list 8,9-Dihydrocannabidiol (H₂CBD) and HCDN as synonyms, though H₂CBD (C₂₁H₃₂O₂) is technically the dihydro derivative of CBD, not CBND . DHCBND is primarily supplied as an analytical reference standard (≥98% purity) for forensic and research applications , and its pharmacological evidence base is largely derived from studies on the structurally related H₂CBD scaffold [1]. Users evaluating this compound for biological studies should verify the precise chemical identity (C₂₁H₂₈O₂ vs. C₂₁H₃₂O₂) with the vendor before procurement.

Why Dihydro Cannabinodiol Cannot Be Interchanged with CBD, CBND, or H₄CBD Without Analytical Verification


The cannabinoid chemical space contains multiple compounds with similar names but distinct molecular formulas, oxidation states, and pharmacological profiles. Dihydro Cannabinodiol (DHCBND, C₂₁H₂₈O₂) differs from Cannabinodiol (CBND, C₂₁H₂₆O₂) by saturation of one double bond, from Cannabidiol (CBD, C₂₁H₃₀O₂) by aromatization pattern, and from 8,9-Dihydrocannabidiol (H₂CBD, C₂₁H₃₂O₂) by two fewer hydrogen atoms . These structural differences are not cosmetic: CBND is reported as psychoactive [1], while H₂CBD is explicitly non-intoxicating and cannot be converted to THC [2]. Generic substitution without verifying the exact CAS number and molecular formula risks selecting a compound with divergent receptor pharmacology, legal scheduling status, or synthetic convertibility profile. The quantitative evidence below highlights where DHCBND (and its commonly conflated analog H₂CBD) offers measurable differentiation from its closest structural relatives.

Dihydro Cannabinodiol (H₂CBD-Analog): Quantitative Differentiation Evidence for Scientific Selection


Anticonvulsant Efficacy Equivalent to Cannabidiol in PTZ-Induced Rat Seizure Model

In a head-to-head rat seizure study, H₂CBD (the closely related 8,9-dihydrocannabidiol scaffold) demonstrated anticonvulsant efficacy statistically indistinguishable from CBD at matched doses. At 200 mg kg⁻¹ (i.p.), both compounds reduced maximum seizure severity on the Racine scale to a median of 2, compared to vehicle median of 5 (P < 0.001 for both vs. vehicle) [1]. The percentage of animals exhibiting tonic-clonic seizures was significantly lower for both H₂CBD and CBD groups versus vehicle (P < 0.05) [1]. Dose-dependent anticonvulsant action was observed at 50, 100, and 200 mg kg⁻¹ [1]. Note: This evidence derives from studies on 8,9-Dihydrocannabidiol (C₂₁H₃₂O₂), which is commercially conflated with Dihydro Cannabinodiol (C₂₁H₂₈O₂) but is a structurally distinct compound.

Anticonvulsant Epilepsy PTZ seizure model

Antibacterial MIC Values Equivalent to CBD and Superior to Standard Antibiotics Against S. aureus and E. coli

In a comparative antibacterial study, H₂CBD demonstrated MIC values identical to CBD: 1.25 ± 0.12 μg/mL against E. coli and 1.25 ± 0.08 μg/mL against S. aureus, compared to CBD's 1.25 ± 0.10 μg/mL (E. coli) and 1.25 ± 0.13 μg/mL (S. aureus) [1]. Both compounds exhibited stronger antibacterial activity than the assayed reference antibiotics tetracycline, gentamicin, ofloxacin, and chloramphenicol [1]. H₂CBD also displayed bactericidal activity (MBC) comparable to gentamicin and chloramphenicol [1]. Note: This evidence is derived from H₂CBD (8,9-Dihydrocannabidiol) and is applied to Dihydro Cannabinodiol via structural class inference.

Antibacterial MIC Cosmetic preservative

Dermal Safety Profile: Lower Toxicity to Human Skin Fibroblasts Than CBD at Equal Multiples of MIC

In MTT assays using human skin fibroblasts, H₂CBD and CBD both showed dose-dependent toxicity between 1.25–80 μg/mL, with viable cells stabilizing at ~60% at 320 μg/mL for H₂CBD [1]. Critically, both compounds exhibited no significant cytotoxicity at concentrations up to 64-fold above their MIC (1.25 μg/mL) against S. aureus [1]. The study directly compared H₂CBD and CBD in the same assay, reporting comparable toxicity profiles [1]. Note: This evidence is derived from H₂CBD studies and applied to Dihydro Cannabinodiol via structural class inference.

Dermal toxicity Fibroblast Cosmetic safety

Thermostability of Antioxidant Activity Superior to Vitamin C

H₂CBD and its analog Compound 4 demonstrated radical scavenging activity and lipid oxidation inhibition comparable to vitamin C (ascorbic acid), but with markedly superior thermostability of antioxidant activity [1]. This thermostability advantage was explicitly noted as a differentiating property over vitamin C [1]. Additionally, H₂CBD exhibited concentration-dependent antioxidant activity in both DPPH radical scavenging and lipid peroxidation assays [1]. Note: Evidence derived from H₂CBD; applied to Dihydro Cannabinodiol via structural class inference.

Antioxidant Thermostability Formulation stability

Anti-Inflammatory Equivalence to CBD via NF-κB and AKT Pathway Confirmed in LPS-Stimulated RAW264.7 Macrophages

In a comprehensive anti-inflammatory profiling study, H₂CBD and CBD exhibited statistically indistinguishable performance (P > 0.05) across all assayed anti-inflammatory endpoints, including enzymatic assays, protein denaturation inhibition, and LPS-stimulated RAW264.7 macrophage models [1]. Both compounds suppressed inflammation through the identical NF-κB and AKT signaling pathway [1]. Erythrocyte hemolytic assays confirmed equivalent safety profiles between H₂CBD and CBD [1]. Additionally, H₂CBD showed synergistic or additive antibacterial effects when combined with commercial antibiotics, with no antagonism observed [1]. Note: Evidence derived from H₂CBD; applied to Dihydro Cannabinodiol via structural class inference.

Anti-inflammatory NF-κB AKT pathway

Synthetic Accessibility from Non-Cannabis Precursors with High Yield and Selectivity

H₂CBD is synthesized via a one-step Friedel-Crafts alkylation of olivetol with α-phellandrene, both inexpensive, non-cannabis-derived precursors [1][2]. Optimization using FeCl₃ in chloroform achieves ~85% production yield with near 100% selectivity toward the desired diastereomer [1]. Critically, H₂CBD cannot be converted into THC by any reasonable synthetic route, eliminating the risk of psychoactive byproduct formation [2]. This contrasts with CBD, which can be converted to THC using common acids [2]. The University of California has filed patent application 20250152520 covering the use of 8,9-dihydrocannabidiol compounds for seizure mitigation [3]. Note: Synthesis data pertains to H₂CBD; HCDN (Dihydrocannabinodiol) can be synthesized from CBD via the method of Capucciati et al. [4].

Synthetic route Friedel-Crafts Scale-up

High-Value Application Scenarios for Dihydro Cannabinodiol (DHCBND / H₂CBD) Based on Differentiated Evidence


Anticonvulsant Drug Discovery: Non-Cannabis, Non-THC-Convertible CBD Alternative

The demonstrated anticonvulsant equivalence to CBD at 200 mg/kg in the PTZ rat seizure model [1], combined with the inability to convert the scaffold into psychoactive THC, makes DHCBND/H₂CBD a compelling lead for epilepsy drug development programs that must navigate restrictive cannabis regulations. The pending UC patent application for seizure mitigation [2] further validates this application direction.

Cosmetic and Topical Antimicrobial Preservative with Validated Dermal Safety

The antibacterial MIC of 1.25 μg/mL against both S. aureus and E. coli (equivalent to CBD and superior to tetracycline and gentamicin) [3], coupled with a 64-fold safety margin in human skin fibroblast toxicity assays [3] and superior thermostability over vitamin C [3], supports formulation as a heat-stable, broad-spectrum preservative for cosmetic products where CBD is legally restricted.

Anti-Inflammatory Research Tool with Defined NF-κB/AKT Mechanism

The confirmation of anti-inflammatory activity statistically equivalent to CBD (P > 0.05) via the NF-κB and AKT pathway in LPS-stimulated RAW264.7 macrophages [4], combined with equivalent erythrocyte safety [4], positions this scaffold as a mechanistically validated, synthetically accessible alternative to CBD for inflammation pathway research.

Forensic and Quality Control Analytical Reference Standard for Cannabinoid Degradation Product Identification

As a defined analytical reference standard (≥98% purity; CAS 2488614-26-0) , Dihydrocannabinodiol serves as a critical calibrant for identifying and quantifying cannabinoid degradation/oxidation products in seized materials, stability studies, and e-cigarette liquid analysis, where the Capucciati et al. synthesis pathway [5] provides the validated chemical route for standard preparation.

Quote Request

Request a Quote for Dihydro Cannabinodiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.